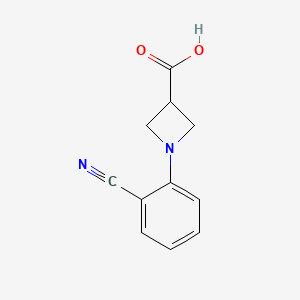

1-(2-Cyanophenyl)azetidine-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-(2-cyanophenyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-5-8-3-1-2-4-10(8)13-6-9(7-13)11(14)15/h1-4,9H,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKGIBUJPUJLNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC=CC=C2C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70734744 | |

| Record name | 1-(2-Cyanophenyl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260874-83-6 | |

| Record name | 1-(2-Cyanophenyl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-(2-Cyanophenyl)azetidine-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-(2-cyanophenyl)azetidine-3-carboxylic acid, a novel small molecule with significant potential in medicinal chemistry. By combining the structurally rigid, three-dimensional azetidine-3-carboxylic acid scaffold with the electronically distinct 2-cyanophenyl moiety, this compound emerges as a compelling candidate for targeted drug discovery. This document details a proposed synthetic pathway, explores its physicochemical characteristics, and discusses its potential pharmacological applications, offering a scientific foundation for researchers and drug development professionals.

Introduction: The Strategic Combination of Two Privileged Scaffolds

The azetidine ring has become an increasingly important structural motif in modern drug discovery.[1][2] Its inherent ring strain and non-planar geometry provide a unique three-dimensional character that can enhance binding affinity and specificity to biological targets.[3][4] The azetidine scaffold is more stable than the related aziridine ring, allowing for easier handling and a wider range of chemical manipulations.[3] Several FDA-approved drugs incorporate the azetidine moiety, highlighting its acceptance and utility in pharmaceutical development.[1] Azetidine-3-carboxylic acid, in particular, serves as a versatile building block, offering a rigid backbone and a carboxylic acid handle for further functionalization.[5]

The introduction of a 2-cyanophenyl group onto the azetidine nitrogen introduces a distinct set of properties. The cyano group is a strong electron-withdrawing group that can modulate the electronic properties of the entire molecule, potentially influencing its binding to target proteins.[6][7] This group is a common feature in numerous approved pharmaceuticals, where it can act as a key pharmacophore or contribute to improved metabolic stability.[7] The combination of these two structural elements in 1-(2-cyanophenyl)azetidine-3-carboxylic acid presents a unique scaffold for exploring new chemical space in drug discovery.

Synthesis and Chemical Properties

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, particularly for coupling amines with aryl halides.[8] This reaction is well-suited for the synthesis of N-aryl azetidines and offers a direct route to the target molecule.[9]

A proposed synthetic workflow is outlined below:

Caption: Proposed synthesis of 1-(2-Cyanophenyl)azetidine-3-carboxylic acid.

Experimental Protocol: A Representative Buchwald-Hartwig Amination

The following is a representative, detailed protocol adapted from established procedures for the N-arylation of heterocyclic amines.[9]

Step 1: Coupling Reaction

-

To an oven-dried reaction vessel, add azetidine-3-carboxylic acid ethyl ester hydrochloride (1 equivalent), 2-fluorobenzonitrile (1.1 equivalents), cesium carbonate (2.5 equivalents), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; XPhos, 4 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the ethyl 1-(2-cyanophenyl)azetidine-3-carboxylate intermediate.

Step 2: Ester Hydrolysis

-

Dissolve the purified ester intermediate in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (1.5-2 equivalents) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Acidify the reaction mixture to pH 3-4 with 1 M HCl.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, 1-(2-cyanophenyl)azetidine-3-carboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2-cyanophenyl)azetidine-3-carboxylic acid is presented in the table below. These values are calculated and serve as a predictive guide for experimental characterization.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂ | - |

| Molecular Weight | 202.21 g/mol | - |

| Predicted LogP | 0.85 | - |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 4 | - |

| Rotatable Bonds | 2 | - |

Potential Pharmacological Applications and Biological Evaluation

The unique structural features of 1-(2-cyanophenyl)azetidine-3-carboxylic acid suggest its potential as a scaffold for developing novel therapeutics across various disease areas.

Rationale for Therapeutic Targeting

The rigid azetidine core can position the 2-cyanophenyl group and the carboxylic acid in specific spatial orientations, making it a candidate for targeting protein-protein interactions or enzymatic active sites. The N-aryl azetidine motif is found in compounds targeting the central nervous system (CNS), and the phenethylamine-like substructure within the molecule could suggest activity at CNS receptors.[10] The diverse pharmacological activities reported for azetidine-containing compounds include anticancer, anti-inflammatory, and antimicrobial effects.[2]

Proposed Biological Evaluation Workflow

A systematic approach to evaluating the biological activity of 1-(2-cyanophenyl)azetidine-3-carboxylic acid and its derivatives is crucial.

Caption: A streamlined workflow for the biological evaluation of the title compound.

Initial screening should encompass a diverse panel of assays, including but not limited to:

-

Enzyme Inhibition Assays: Targeting kinases, proteases, or other enzymes relevant to oncology or inflammatory diseases.

-

Receptor Binding Assays: Focusing on G-protein coupled receptors (GPCRs) or ion channels, particularly those in the CNS.

-

Cell-Based Assays: Assessing cytotoxicity in cancer cell lines, anti-inflammatory effects in immune cells, or antimicrobial activity.

Conclusion

1-(2-Cyanophenyl)azetidine-3-carboxylic acid represents a promising, yet underexplored, molecular scaffold. Its synthesis is achievable through robust and well-established chemical methodologies. The combination of the rigid, three-dimensional azetidine core with the electronically distinct cyanophenyl group provides a unique platform for the design of novel therapeutic agents. This guide serves as a foundational resource to stimulate further research and development of this intriguing molecule and its derivatives.

References

- Gutov, O. V., & Makhova, N. N. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience.

- Slavětínská, L., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry.

- Ismail, M. M., et al. (2022). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv.

- Taylor & Francis. (n.d.). Cyano groups – Knowledge and References.

- Organic Chemistry Portal. (n.d.). Azetidine synthesis.

- Iaroshenko, V. O., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

- Smalley, A. P., & Wuest, W. M. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research.

- Williams, A. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. European Journal of Organic Chemistry.

- Buncel, E., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.

- Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.

- Williams, J. M., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.

- ACS GCI Pharmaceutical Roundtable. (2026).

- ResearchGate. (2015). What is the effect of cyano group on bioactivity?

- Wölfling, J., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

- ResearchGate. (2025). Azetidines of pharmacological interest.

- International Journal of Pharmaceutical Sciences and Research. (n.d.). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD.

- Organic Syntheses. (n.d.).

- Kaczanowska, K., et al. (2023).

- Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry.

- Wang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry.

- Williams, J. M., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.

- Liu, Y., et al. (2026). C C Double Bond Cleavage of 2-Cyanoaryl Acrylamides for the Construction of 3-Hydroxyquinoline-2,4(1H,3H)-diones. The Journal of Organic Chemistry.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jmchemsci.com [jmchemsci.com]

- 6. researchgate.net [researchgate.net]

- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Cyanophenyl)azetidine-3-carboxylic Acid: A Versatile Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Cyanophenyl)azetidine-3-carboxylic acid (CAS Number 1260874-83-6), a specialized heterocyclic building block with significant potential in medicinal chemistry. While direct literature on this specific molecule is emerging, this document synthesizes information from analogous structures and foundational chemical principles to offer insights into its synthesis, characterization, and prospective applications.

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered considerable attention in contemporary drug design.[1] Its constrained nature offers a unique conformational rigidity that can be advantageous for optimizing ligand-receptor interactions. Azetidine-carboxylic acids, in particular, serve as valuable proline bioisosteres, providing a scaffold that can impart improved metabolic stability and pharmacokinetic properties to parent molecules.[2][3] The incorporation of an N-aryl substituent, such as the 2-cyanophenyl group, further expands the chemical space, introducing opportunities for novel vector interactions and subsequent chemical modifications.

Physicochemical and Structural Properties

While extensive experimental data for 1-(2-Cyanophenyl)azetidine-3-carboxylic acid is not yet widely published, its structural characteristics can be predicted.

| Property | Value | Source |

| CAS Number | 1260874-83-6 | Internal Data |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [4] |

| Molecular Weight | 202.21 g/mol | [4] |

| Monoisotopic Mass | 202.07423 Da | [4] |

| Predicted XlogP | 1.1 | [4] |

| SMILES | C1C(CN1C2=CC=CC=C2C#N)C(=O)O | [4] |

| InChI | InChI=1S/C11H10N2O2/c12-5-8-3-1-2-4-10(8)13-6-9(7-13)11(14)15/h1-4,9H,6-7H2,(H,14,15) | [4] |

Predicted Collision Cross Section (CCS) data is available, suggesting amenability to mass spectrometry-based analysis.[4]

Synthesis and Chemical Reactivity

The synthesis of 1-(2-Cyanophenyl)azetidine-3-carboxylic acid is not explicitly detailed in readily available literature. However, a logical synthetic approach can be devised based on established methods for the N-arylation of azetidine derivatives.

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves the nucleophilic aromatic substitution (SNAr) reaction between azetidine-3-carboxylic acid or its ester precursor and an activated aryl halide, such as 2-fluorobenzonitrile.

Caption: Retrosynthetic pathway for 1-(2-Cyanophenyl)azetidine-3-carboxylic acid.

Proposed Synthetic Protocol

This protocol is a generalized procedure based on common organic synthesis techniques.

Step 1: Esterification of Azetidine-3-carboxylic Acid (Protection)

-

Suspend azetidine-3-carboxylic acid in a suitable alcohol (e.g., methanol or ethanol).

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture until the reaction is complete, as monitored by TLC or LC-MS.

-

Neutralize the reaction mixture and extract the ester product.

-

Purify the ester by distillation or chromatography.

Step 2: N-Arylation via SNAr Reaction

-

Dissolve the azetidine-3-carboxylic acid ester in an aprotic polar solvent (e.g., DMSO or DMF).

-

Add a suitable base (e.g., K₂CO₃ or DIPEA) to the solution.

-

Add 2-fluorobenzonitrile dropwise to the reaction mixture.

-

Heat the reaction to an elevated temperature (e.g., 80-120 °C) and monitor its progress.

-

Upon completion, quench the reaction with water and extract the N-arylated product.

-

Purify the product by column chromatography.

Step 3: Hydrolysis of the Ester (Deprotection)

-

Dissolve the purified N-arylated ester in a mixture of water and a co-solvent (e.g., THF or methanol).

-

Add a base (e.g., LiOH or NaOH) and stir at room temperature until hydrolysis is complete.

-

Acidify the reaction mixture to precipitate the carboxylic acid.

-

Filter, wash, and dry the final product, 1-(2-Cyanophenyl)azetidine-3-carboxylic acid.

Reactivity and Further Functionalization

The 2-cyanophenyl moiety offers a versatile handle for subsequent chemical modifications. The cyano group can undergo a variety of transformations, including:

-

Hydrolysis to the corresponding carboxylic acid or amide.

-

Reduction to an amine.

-

Cyclization reactions to form fused heterocyclic systems.

These potential transformations make this building block particularly attractive for creating libraries of related compounds for structure-activity relationship (SAR) studies.

Potential Applications in Drug Discovery

The unique structural features of 1-(2-Cyanophenyl)azetidine-3-carboxylic acid suggest its utility in several areas of medicinal chemistry.

As a Proline Mimetic in Peptidomimetics

Azetidine-2-carboxylic acid is a known proline analogue that can be incorporated into peptides.[2][3] By extension, azetidine-3-carboxylic acid derivatives can be considered as conformationally constrained β-amino acids. The introduction of the N-(2-cyanophenyl) group can provide an additional vector for interaction with biological targets or serve as a key pharmacophoric element.

Scaffold for Small Molecule Inhibitors

The rigid azetidine core is an excellent starting point for the design of small molecule inhibitors. The carboxylic acid can serve as a key binding element (e.g., to a metal ion in an active site or through hydrogen bonding), while the cyanophenyl group can be directed towards a hydrophobic pocket or a region where further interactions can be engineered.

CNS-Targeting Agents

The physicochemical properties of this molecule, including its predicted moderate lipophilicity (XlogP = 1.1)[4], may make it suitable for developing agents that can cross the blood-brain barrier. The cyanophenyl group is a common feature in a number of CNS-active compounds.

Caption: Potential applications of the title compound in drug discovery.

Characterization and Quality Control

For any research or development application, rigorous characterization of 1-(2-Cyanophenyl)azetidine-3-carboxylic acid is essential. Recommended analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as the nitrile and carboxylic acid moieties.

Conclusion

1-(2-Cyanophenyl)azetidine-3-carboxylic acid represents a promising, albeit currently under-documented, building block for medicinal chemistry and drug discovery. Its combination of a conformationally constrained azetidine ring and a reactive cyanophenyl group offers a rich platform for the synthesis of novel compounds with potential therapeutic applications. The synthetic strategies and potential applications outlined in this guide provide a solid foundation for researchers looking to explore the utility of this and related molecules in their programs. As with any novel chemical entity, careful synthesis, purification, and characterization are paramount to ensuring the reliability of downstream biological data.

References

-

Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. Available at: [Link].

-

Azetidine-2-carboxylic acid - Wikipedia. Available at: [Link].

-

Mutant Cell Lines Resistant to azetidine-2-carboxylic Acid: Alterations in the Synthesis of Proline From Glutamic Acid - PubMed. Available at: [Link].

-

Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC - PubMed Central. Available at: [Link].

-

Plant amino acid analogues as antimicrobial agents - PMC - NIH. Available at: [Link].

-

Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - MDPI. Available at: [Link].

-

Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PubMed. Available at: [Link].

-

1-(2-cyanophenyl)azetidine-3-carboxylic acid (C11H10N2O2) - PubChemLite. Available at: [Link].

- Preparation of n-substituted azetidine 3-carboxylic acid derivatives - European Patent Office - EP 0169602 A1 - Googleapis.com.

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. Available at: [Link].

- EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents.

-

Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives - PMC - NIH. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 1-(2-cyanophenyl)azetidine-3-carboxylic acid (C11H10N2O2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to 1-(2-Cyanophenyl)azetidine-3-carboxylic acid: Structure, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of the structure, synthesis, and potential utility of 1-(2-Cyanophenyl)azetidine-3-carboxylic acid, a compound of interest for researchers, medicinal chemists, and professionals in drug development. This document synthesizes theoretical knowledge with established chemical principles to offer a robust resource for the scientific community.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry.[1] Their rigid, sp³-rich structure offers a unique conformational constraint that can enhance binding affinity to biological targets, improve metabolic stability, and increase aqueous solubility—key attributes in the optimization of drug candidates.[1] The azetidine moiety is present in several FDA-approved drugs, highlighting its therapeutic relevance.[2] Azetidine carboxylic acids, in particular, serve as valuable building blocks for creating novel peptides and small molecule therapeutics.[3] The title compound, 1-(2-Cyanophenyl)azetidine-3-carboxylic acid, incorporates an N-aryl substituent with a nitrile group, a common pharmacophore that can participate in various biological interactions, suggesting its potential as a scaffold for targeted drug design.

Structural Elucidation and Physicochemical Properties

The definitive three-dimensional structure of 1-(2-Cyanophenyl)azetidine-3-carboxylic acid has not been reported in the crystallographic literature. However, its molecular structure can be confidently inferred from its constituent parts. The molecule consists of a central azetidine ring substituted at the nitrogen atom (position 1) with a 2-cyanophenyl group and at carbon 3 with a carboxylic acid group.

Diagram: Molecular Structure of 1-(2-Cyanophenyl)azetidine-3-carboxylic acid

Caption: 2D representation of 1-(2-Cyanophenyl)azetidine-3-carboxylic acid.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂ | PubChem |

| Molecular Weight | 202.21 g/mol | PubChem |

| XLogP3 | 0.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| pKa (most acidic) | ~4.0 (Carboxylic Acid) | Estimated |

| pKa (most basic) | ~2.5 (Azetidine Nitrogen) | Estimated[4] |

Spectroscopic Characterization (Predicted)

For a definitive structural confirmation, spectroscopic analysis is indispensable. Below are the predicted key signals based on the proposed structure and data from analogous compounds.[5]

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

12.5-13.0 (br s, 1H): Carboxylic acid proton.

-

7.6-7.8 (m, 2H): Aromatic protons ortho and para to the cyano group.

-

7.2-7.4 (m, 2H): Remaining aromatic protons.

-

4.2-4.4 (t, 2H): Azetidine protons at C2 and C4 adjacent to the nitrogen.

-

3.8-4.0 (t, 2H): Azetidine protons at C2 and C4.

-

3.5-3.7 (m, 1H): Azetidine proton at C3.

-

-

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

-

173-175: Carboxylic acid carbonyl carbon.

-

150-155: Aromatic carbon attached to the azetidine nitrogen.

-

130-135: Aromatic carbons.

-

115-125: Aromatic carbons and the cyano carbon.

-

105-110: Aromatic carbon bearing the cyano group.

-

50-55: Azetidine carbons (C2 and C4).

-

35-40: Azetidine carbon (C3).

-

-

IR (KBr, cm⁻¹):

-

3300-2500 (br): O-H stretch of the carboxylic acid.

-

2220-2230: C≡N stretch of the nitrile.

-

1700-1720: C=O stretch of the carboxylic acid.

-

1600, 1480: Aromatic C=C stretches.

-

-

Mass Spectrometry (ESI+):

-

m/z: 203.08 [M+H]⁺.

-

Proposed Synthetic Pathway

A specific, peer-reviewed synthesis for 1-(2-Cyanophenyl)azetidine-3-carboxylic acid has not been published. However, a plausible and efficient synthetic route can be designed based on established methodologies for the N-arylation of azetidines and the hydrolysis of nitriles.

Diagram: Proposed Synthesis of 1-(2-Cyanophenyl)azetidine-3-carboxylic acid

Caption: A two-step proposed synthetic route.

Step 1: N-Arylation of Azetidine-3-carbonitrile

The initial step involves a nucleophilic aromatic substitution reaction. The secondary amine of azetidine-3-carbonitrile acts as a nucleophile, displacing the fluorine atom from the electron-deficient aromatic ring of 2-fluorobenzonitrile.

-

Rationale: The cyano group is a strong electron-withdrawing group, which activates the ortho and para positions of the benzene ring towards nucleophilic attack. Fluorine is a good leaving group in this context. This type of N-arylation is a well-established transformation in organic synthesis.

-

Experimental Protocol (Proposed):

-

To a solution of azetidine-3-carbonitrile (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF), add 2-fluorobenzonitrile (1.1 eq.) and a mild base like potassium carbonate (K₂CO₃, 2.0 eq.).

-

Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, 1-(2-cyanophenyl)azetidine-3-carbonitrile, by column chromatography on silica gel.

-

Step 2: Hydrolysis of the Nitrile

The final step is the hydrolysis of the nitrile group in the intermediate to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

-

Rationale: The carbon-nitrogen triple bond of the nitrile is susceptible to hydrolysis, which proceeds via the formation of an amide intermediate, ultimately yielding the carboxylic acid. Both strong acids and bases can effectively catalyze this transformation.

-

Experimental Protocol (Proposed - Acidic Conditions):

-

Dissolve the purified 1-(2-cyanophenyl)azetidine-3-carbonitrile (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.

-

Heat the mixture to reflux and monitor the reaction until the starting material is consumed.

-

Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid (typically pH 3-4) to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 1-(2-cyanophenyl)azetidine-3-carboxylic acid.

-

Potential Biological and Medicinal Chemistry Applications

While there are no specific biological studies on 1-(2-Cyanophenyl)azetidine-3-carboxylic acid reported in the literature, the structural motifs present suggest several potential areas of investigation. The azetidine scaffold is known to be a component of compounds with a wide range of pharmacological activities, including anticancer, antibacterial, and central nervous system (CNS) modulating effects.[3]

The 2-cyanophenyl group is a key feature in several bioactive molecules. For instance, it can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, which are crucial for ligand-receptor binding. The strategic placement of this group on the azetidine nitrogen could lead to novel inhibitors of enzymes or modulators of receptors where such interactions are favorable.

Given the diverse activities of azetidine derivatives, this compound could serve as a valuable building block in the synthesis of more complex molecules for screening in various therapeutic areas, such as oncology, infectious diseases, and neuroscience.[1]

Conclusion and Future Directions

1-(2-Cyanophenyl)azetidine-3-carboxylic acid is a structurally intriguing molecule that combines the desirable properties of the azetidine scaffold with the versatile 2-cyanophenyl moiety. While a validated synthetic protocol and comprehensive characterization are yet to be published, this guide provides a robust theoretical framework for its preparation and structural analysis.

Future research should focus on the experimental validation of the proposed synthetic route and the full spectroscopic and crystallographic characterization of the molecule. Furthermore, the exploration of its biological activities through in vitro and in vivo screening is warranted to uncover its potential as a novel scaffold in drug discovery.

References

-

MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved from [Link]

-

ACS Publications. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Retrieved from [Link]

-

PubMed. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of azetidine-2-carbonitriles 3. Retrieved from [Link]

-

PubMed. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of New N-(4-Acetylphenyl)-2-cyanoacetamide Derivatives with Docking, and Molecular Dynamics Insights. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Retrieved from [Link]

- Google Patents. (n.d.). WO2009026091A1 - Processes for the synthesis of 3-hydroxyglutaronitrile.

-

RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]

-

MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

-

RSC Publishing. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

Sources

- 1. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Azetidine-3-carboxylic acid, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

The Renaissance of a Strained Scaffold: A Technical Guide to the Discovery of Novel Azetidine Carboxylic Acid Derivatives

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has undergone a remarkable transformation from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and distinct three-dimensional geometry offer a unique combination of properties that can impart favorable pharmacokinetic and pharmacodynamic characteristics to bioactive molecules. This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the discovery of novel azetidine carboxylic acid derivatives. We will delve into the strategic considerations for their synthesis, robust methodologies for their biological evaluation, and the critical interpretation of structure-activity relationships (SAR) that drive successful drug discovery campaigns. This guide emphasizes the causality behind experimental choices, offering field-proven insights to empower the next generation of innovation in this exciting area of chemical biology.

The Azetidine Advantage: Why a Strained Ring is a Privileged Scaffold

The resurgence of interest in azetidines within drug discovery is not coincidental.[1][2][3] The unique physicochemical properties of this strained ring system offer solutions to many challenges encountered in medicinal chemistry.

-

Conformational Rigidity and sp³-Richness: In an era where "flat" aromatic compounds often suffer from poor solubility and metabolic instability, the inherent non-planar geometry of the azetidine ring provides a desirable three-dimensional character. This conformational restriction can lead to a higher affinity and selectivity for biological targets by reducing the entropic penalty of binding.[1]

-

Improved Physicochemical Properties: The incorporation of an azetidine moiety can significantly enhance key drug-like properties. These include increased aqueous solubility, improved metabolic stability, and better membrane permeability, all of which are critical for oral bioavailability and overall drug efficacy.[1]

-

Novel Chemical Space: Azetidine derivatives provide access to novel chemical space, allowing for the design of compounds with unique pharmacological profiles that can overcome resistance mechanisms or target previously "undruggable" proteins.

The strategic incorporation of a carboxylic acid functional group onto the azetidine scaffold further enhances its utility, providing a handle for a variety of chemical modifications and potential interactions with biological targets. Azetidine-2-carboxylic acid, a naturally occurring non-proteinogenic amino acid, serves as a proline mimic and has been a foundational building block for the synthesis of more complex derivatives.[4]

Synthetic Strategies for Novel Azetidine Carboxylic Acid Derivatives

The synthesis of substituted azetidines has historically been challenging due to the inherent ring strain. However, recent advancements in synthetic methodology have made these valuable scaffolds more accessible.[5][6] This section will explore some of the most effective strategies for the synthesis of novel azetidine carboxylic acid derivatives, with a focus on the rationale behind the chosen methodologies.

Intramolecular Cyclization: A Classic and Versatile Approach

One of the most common and reliable methods for constructing the azetidine ring is through intramolecular cyclization of a suitably functionalized acyclic precursor. A prime example is the synthesis of (S)-azetidine-2-carboxylic acid from L-aspartic acid. This multi-step synthesis highlights several key principles of modern organic synthesis.

Experimental Protocol: Synthesis of (S)-N-tert-butoxycarbonylazetidine-2-carboxylic acid

This protocol is adapted from a patented industrial process and demonstrates a robust and scalable route to a key intermediate.

Step 1: Reduction of a 4-oxo-2-azetidinecarboxylic acid derivative to Azetidine-2-methanol

-

Rationale: This step utilizes a powerful reducing agent, such as lithium aluminum hydride, to simultaneously reduce both the ester and the amide functionalities of the starting material. The choice of a strong reducing agent is necessary to overcome the stability of the amide bond.

-

Procedure:

-

To a solution of a 4-oxo-2-azetidinecarboxylic acid derivative (1.0 eq) in an anhydrous ethereal solvent (e.g., THF), add a solution of lithium aluminum hydride (1.5-2.0 eq) dropwise at 0 °C under an inert atmosphere.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting aluminum salts and wash thoroughly with the reaction solvent.

-

The filtrate containing the crude azetidine-2-methanol is used directly in the next step without further purification.

-

Step 2: N-Protection of Azetidine-2-methanol

-

Rationale: The secondary amine of the azetidine ring is nucleophilic and can interfere with the subsequent oxidation step. Therefore, it is crucial to protect this nitrogen atom. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability under a wide range of conditions and its ease of removal.

-

Procedure:

-

To the crude solution of azetidine-2-methanol from the previous step, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a suitable base (e.g., triethylamine, 1.2 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-azetidine-2-methanol.

-

Step 3: Oxidation to N-Boc-azetidine-2-carboxylic acid

-

Rationale: This final step involves the selective oxidation of the primary alcohol to a carboxylic acid. A variety of oxidizing agents can be employed, with TEMPO-mediated oxidation being a mild and efficient choice that is compatible with the Boc-protecting group.

-

Procedure:

-

Dissolve the crude N-Boc-azetidine-2-methanol in a biphasic solvent system (e.g., dichloromethane/water).

-

Add TEMPO (0.1 eq) and sodium bromide (0.1 eq).

-

Cool the mixture to 0 °C and add an aqueous solution of sodium hypochlorite (bleach, 1.5 eq) dropwise, maintaining the pH between 9 and 10 by the addition of aqueous sodium bicarbonate.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the addition of saturated aqueous sodium thiosulfate.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired (S)-N-tert-butoxycarbonylazetidine-2-carboxylic acid.

-

Modern Synthetic Innovations

Beyond classical cyclization strategies, several modern synthetic methods have emerged that offer novel and efficient routes to functionalized azetidines.

-

Photochemical [2+2] Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, provides a direct route to the azetidine core.[5] Recent advancements have enabled the use of visible light photocatalysis, making this a more sustainable and accessible method.[5]

-

C-H Functionalization: The direct functionalization of C-H bonds is a highly atom-economical approach to synthesizing complex molecules. Palladium-catalyzed intramolecular C(sp³)-H amination has been successfully applied to the synthesis of azetidines from readily available starting materials.[5]

-

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Azetidine-2-carboxylic acid synthases have been identified that catalyze the intramolecular cyclization of S-adenosylmethionine (SAM) to form the azetidine ring with high stereocontrol.[7]

Diagram of a General Synthetic Workflow

Caption: A generalized workflow for the discovery of novel azetidine carboxylic acid derivatives.

Biological Evaluation: Unveiling the Therapeutic Potential

The successful discovery of novel drug candidates requires robust and relevant biological assays. This section will focus on the biological evaluation of azetidine carboxylic acid derivatives, using their activity as STAT3 inhibitors as a case study.

The STAT3 Signaling Pathway: A Key Oncogenic Target

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, proliferation, and survival.[8] Aberrant, constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention.[8]

Diagram of the STAT3 Signaling Pathway

Caption: Simplified schematic of the STAT3 signaling pathway and the site of action for azetidine-based inhibitors.

Key Assays for Evaluating STAT3 Inhibitors

A multi-tiered approach is essential for the comprehensive evaluation of potential STAT3 inhibitors.

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding

-

Rationale: EMSA is a fundamental technique used to study protein-DNA interactions in vitro. This assay directly assesses the ability of a compound to inhibit the binding of the active STAT3 dimer to its consensus DNA sequence.[8][9][10][11][12][13]

-

Procedure:

-

Prepare Nuclear Extracts: Isolate nuclear extracts from a cancer cell line known to have constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells).

-

Probe Labeling: Synthesize and label a double-stranded oligonucleotide probe containing the high-affinity sis-inducible element (hSIE), the consensus DNA binding site for STAT3. The probe is typically labeled with a radioisotope (³²P) or a non-radioactive tag (e.g., biotin or a fluorescent dye).

-

Binding Reaction:

-

In a microcentrifuge tube, combine the nuclear extract, a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding, and the test compound at various concentrations.

-

Incubate at room temperature for 20-30 minutes to allow for the compound to interact with STAT3.

-

Add the labeled hSIE probe and incubate for an additional 20-30 minutes.

-

-

Electrophoresis:

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Detection:

-

For radiolabeled probes, dry the gel and expose it to X-ray film or a phosphorimager screen.

-

For non-radioactive probes, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate, or directly image the fluorescent probe.

-

-

Data Analysis: Quantify the intensity of the shifted band (STAT3-DNA complex) for each compound concentration. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of STAT3 DNA binding activity.

-

Cell-Based Assays: Assessing Cellular Activity and Mechanism of Action

While in vitro assays like EMSA are crucial for initial screening, it is essential to evaluate the activity of compounds in a cellular context.

-

STAT3 Phosphorylation Assay: This assay measures the levels of phosphorylated STAT3 (p-STAT3) at tyrosine 705, which is a key marker of STAT3 activation. This can be performed using various techniques, including Western blotting, ELISA, or flow cytometry.[14][15][16][17][18]

-

Cell Proliferation and Viability Assays: Assays such as the MTT or CellTiter-Glo assay are used to determine the effect of the compounds on the growth and viability of cancer cells.

-

Target Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to measure the expression levels of known STAT3 target genes (e.g., c-myc, survivin) to confirm that the observed anti-proliferative effects are due to the inhibition of STAT3 transcriptional activity.

Structure-Activity Relationship (SAR) and Data-Driven Optimization

The systematic modification of a lead compound and the subsequent evaluation of its biological activity is the cornerstone of medicinal chemistry. The following table summarizes key SAR insights from the discovery of novel azetidine amides as STAT3 inhibitors.[8]

| Compound ID | R¹ (Linker) | R² (Vector 1) | R³ (Vector 2) | EMSA IC₅₀ (µM) | Cell Viability (MDA-MB-231) IC₅₀ (µM) |

| 5a | (R)-Azetidine-2-carboxamide | Salicyl | 4-Cyclohexylbenzyl | 0.55 | >10 |

| 5o | (R)-Azetidine-2-carboxamide | Salicyl | 4-Cyclohexyl-2-pyridinylmethyl | 0.38 | 5.2 |

| 7e | (R)-Azetidine-2-carboxamide | Methyl Salicylate | 4-Cyclohexyl-2-pyridinylmethyl | 0.45 | 2.1 |

| 7f | (R)-Azetidine-2-carboxamide | Ethyl Salicylate | 4-Cyclohexyl-2-pyridinylmethyl | 0.42 | 1.8 |

Analysis of SAR:

-

The Azetidine Linker is Key: The replacement of a proline linker with an azetidine-2-carboxamide resulted in a significant increase in potency, with the first sub-micromolar inhibitors identified in the EMSA assay.[8] This highlights the favorable conformational constraints imposed by the azetidine ring.

-

Modification of the Benzyl Moiety: Introduction of a nitrogen atom into the phenyl ring of the benzyl group (e.g., a pyridinylmethyl group in compound 5o ) led to a boost in potency.[8] This suggests a potential additional binding interaction with the STAT3 protein and also improves the overall polarity and drug-like properties of the molecule.

-

Esterification of the Salicylic Acid: While the free carboxylic acid in the salicyl moiety is important for activity, its esterification (compounds 7e and 7f ) led to a dramatic improvement in cellular activity.[8] This is likely due to increased cell permeability of the ester prodrugs, which are then hydrolyzed intracellularly to the active carboxylic acid.

Conclusion and Future Directions

The discovery of novel azetidine carboxylic acid derivatives represents a vibrant and promising area of drug discovery. The unique structural and physicochemical properties of the azetidine scaffold, coupled with advancements in synthetic chemistry and a deeper understanding of their biological targets, have paved the way for the development of a new generation of therapeutic agents. The principles and methodologies outlined in this guide provide a framework for the rational design, synthesis, and evaluation of these exciting molecules. Future efforts in this field will likely focus on the development of even more efficient and stereoselective synthetic methods, the exploration of a wider range of biological targets, and the application of computational and machine learning approaches to accelerate the discovery of novel azetidine-based drugs with improved efficacy and safety profiles.

References

-

Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15847–15870. [Link]

-

Zhang, L., et al. (2017). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 15(4), 107. [Link]

-

Schimpl, M., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 16(1), 1-13. [Link]

-

Organic Chemistry Portal. Azetidine synthesis. [Link]

-

Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]

-

De Kimpe, N., et al. (2001). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Tetrahedron, 57(1), 125-136. [Link]

- Kaneka Corporation. (2003).

-

Eisenberg, D., et al. (1982). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformational analysis of N-acetyl-L-azetidine-2-carboxylic acid N'-methylamide. Biopolymers, 21(10), 1945-1956. [Link]

-

Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(1), 1-20. [Link]

-

Goudreau, N., et al. (2013). Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(11), 3266-3271. [Link]

-

Ali, A., et al. (2023). SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL AZETIDINONE DERIVATIVES FOR ANTIDEPRESSANT ACTION. International Journal of Creative Research Thoughts, 11(7), g607-g614. [Link]

-

Staff, C., et al. (2020). To inhibit TrxR1 is to inactivate STAT3–Inhibition of TrxR1 enzymatic function by STAT3 small molecule inhibitors. Redox Biology, 36, 101639. [Link]

-

Kaname, M., et al. (2002). Stereospecific Synthesis of Azetidine-cis-2,3-dicarboxylic Acid. Chemical and Pharmaceutical Bulletin, 50(11), 1533-1535. [Link]

-

Sahoo, S., et al. (2025). Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). ChemistrySelect, 10(1), e202404321. [Link]

-

Li, Y., et al. (2022). Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. ACS Central Science, 8(8), 1146-1156. [Link]

-

Wang, Z., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 147(25), 1-7. [Link]

-

ResearchGate. Electrophoretic mobility shift assay (EMSA) and super-shift assay of... [Link]

-

Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

-

Wikipedia. Azetidine-2-carboxylic acid. [Link]

-

Sivaprakasam, M., et al. (2009). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ChemMedChem, 4(1), 110-116. [Link]

-

Faust, M. R., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2453-2466. [Link]

-

Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

-

LI-COR Biosciences. Electrophoretic Mobility Shift Assay Guide. [Link]

-

Cong, Z., et al. (2022). Recent Advances in Structure-Based Drug Design Targeting Class A G Protein-Coupled Receptors Utilizing Crystal Structures and Computational Simulations. Journal of Medicinal Chemistry, 65(2), 1049-1073. [Link]

-

Pérez-Faginas, P., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155-1161. [Link]

-

Tvardi Therapeutics. STAT3 Inhibitors in Cancer: A Comprehensive Update. [Link]

-

Glal, D., et al. (2018). Electrophoretic mobility shift assay (EMSA). Bio-protocol, 8(11), e2867. [Link]

-

Spitzer, M. H., et al. (2021). Simultaneous assessment of eight phosphorylated STAT residues in T-cells by flow cytometry. bioRxiv. [Link]

-

Hellman, L. M., & Fried, M. G. (2007). Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions. Nature Protocols, 2(8), 1849-1861. [Link]

-

Sharma, A., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100123. [Link]

-

Goudreau, N., et al. (2013). Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(11), 3266-3271. [Link]

-

Matsuno, K., et al. (2010). Identification of a New Series of STAT3 Inhibitors by Virtual Screening. ACS Medicinal Chemistry Letters, 1(8), 371-375. [Link]

-

Li, Y., et al. (2023). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Frontiers in Chemistry, 11, 1284567. [Link]

-

Melillo, B., et al. (2025). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society, 147(26), 1-8. [Link]

-

Melillo, B., et al. (2025). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]

-

University of Rochester Medical Center. EMSA (Electrophoretic Mobility Shift Assay). [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]

- 7. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. licorbio.com [licorbio.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. med.upenn.edu [med.upenn.edu]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. mesoscale.com [mesoscale.com]

- 16. biorxiv.org [biorxiv.org]

- 17. revvity.com [revvity.com]

- 18. mesoscale.com [mesoscale.com]

The Emergence of a Novel Proline Analogue: A Technical Guide to 1-(2-Cyanophenyl)azetidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proline, with its unique cyclic structure, imparts significant conformational constraints on peptides and proteins, playing a pivotal role in protein folding, stability, and recognition events. The strategic replacement of proline with synthetic analogues has emerged as a powerful tool in drug discovery and chemical biology to modulate peptide conformation, enhance proteolytic stability, and probe structure-function relationships. This in-depth technical guide focuses on a promising, yet underexplored, proline analogue: 1-(2-cyanophenyl)azetidine-3-carboxylic acid . We will delve into its rational design, propose a viable synthetic pathway, and explore its potential applications as a tool to investigate and manipulate biological systems. This guide will provide researchers with the foundational knowledge and detailed experimental protocols to pioneer the use of this novel proline analogue.

The Strategic Imperative for Proline Analogues in Drug Discovery

Proline's distinctive pyrrolidine ring restricts the peptide backbone's flexibility, a feature that is fundamental to the structural integrity of numerous proteins.[1] The cis-trans isomerization of the peptidyl-prolyl bond is a rate-limiting step in protein folding and can act as a molecular switch in biological processes.[2] Consequently, proline analogues, which mimic proline's structure while introducing subtle chemical modifications, are invaluable tools for:

-

Conformational Control: Modifying the puckering of the ring or the steric bulk of substituents can favor specific peptide conformations, leading to enhanced target affinity and selectivity.[3]

-

Increased Proteolytic Stability: The unnatural backbone of proline analogues can render peptides more resistant to degradation by proteases, a crucial attribute for therapeutic peptides.

-

Probing Molecular Interactions: The introduction of functional groups or labels via proline analogues allows for the detailed study of protein-protein interactions and enzyme mechanisms.

The azetidine ring, a four-membered heterocycle, offers a more constrained and conformationally distinct alternative to proline's five-membered ring.[4] This subtle yet significant structural alteration can induce unique turns in peptides, offering new avenues for peptidomimetic design.[3]

Introducing 1-(2-Cyanophenyl)azetidine-3-carboxylic Acid: A Rationale

The subject of this guide, 1-(2-cyanophenyl)azetidine-3-carboxylic acid, is a rationally designed proline analogue that combines the conformational rigidity of the azetidine ring with the unique electronic and steric properties of an N-aryl substituent.

Structural Features and Hypothesized Properties:

-

Azetidine-3-carboxylic Acid Core: This core structure acts as the proline mimic, presenting the carboxylic acid and the secondary amine (incorporated into the ring) for peptide bond formation. The four-membered ring is expected to impart a greater conformational constraint than proline's pyrrolidine ring.[4]

-

N-(2-Cyanophenyl) Substituent: This aryl group is hypothesized to:

-

Introduce Steric Bulk: The phenyl ring will influence the local conformational landscape of the peptide backbone.

-

Provide a Spectroscopic Handle: The cyano group can be utilized for analytical purposes, such as in infrared spectroscopy.

-

Modulate Electronic Properties: The electron-withdrawing nature of the cyano group may influence the nucleophilicity of the ring nitrogen.

-

Below is a structural comparison of proline and 1-(2-cyanophenyl)azetidine-3-carboxylic acid.

Figure 1: A 2D structural comparison of Proline and 1-(2-cyanophenyl)azetidine-3-carboxylic acid.

Proposed Synthesis of 1-(2-Cyanophenyl)azetidine-3-carboxylic Acid

Proposed Synthetic Scheme:

Figure 2: Proposed two-step synthesis of the target proline analogue.

Step-by-Step Protocol:

Step 1: Synthesis of Methyl 1-(2-cyanophenyl)azetidine-3-carboxylate

This step involves the nucleophilic aromatic substitution of 2-fluorobenzonitrile with the secondary amine of azetidine-3-carboxylic acid methyl ester.

-

To a solution of azetidine-3-carboxylic acid methyl ester hydrochloride (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 2-fluorobenzonitrile (1.1 eq) to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and pour into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired ester.

Step 2: Hydrolysis to 1-(2-Cyanophenyl)azetidine-3-carboxylic Acid

The final step is the saponification of the methyl ester to the carboxylic acid.

-

Dissolve the purified methyl 1-(2-cyanophenyl)azetidine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH, 1.5 eq) to the solution.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, acidify the reaction mixture to pH 3-4 with 1 M HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.

Mechanism of Action as a Proline Analogue

The biological effects of 1-(2-cyanophenyl)azetidine-3-carboxylic acid are anticipated to stem from its ability to act as a proline mimic, thereby interfering with proline-dependent cellular processes. The primary mechanism is likely the recognition and activation by prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging tRNA with proline.

Figure 3: Hypothesized mechanism of action of 1-(2-cyanophenyl)azetidine-3-carboxylic acid.

This process can lead to two primary outcomes:

-

Competitive Inhibition of ProRS: The analogue may bind to the active site of ProRS, competing with endogenous proline and thereby inhibiting the synthesis of prolyl-tRNAPro. This would lead to a depletion of the proline pool available for protein synthesis.

-

Misincorporation into Peptides and Proteins: If the analogue is accepted as a substrate by ProRS, it will be attached to tRNAPro and subsequently incorporated into nascent polypeptide chains in place of proline residues.[6] This misincorporation can have profound consequences, including:

-

Protein Misfolding: The altered conformational constraints imposed by the azetidine ring and the N-aryl substituent can disrupt the native three-dimensional structure of proteins.

-

Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), a cellular stress response that can ultimately lead to apoptosis if homeostasis is not restored.[6]

-

Experimental Protocols for Evaluation

To validate the function of 1-(2-cyanophenyl)azetidine-3-carboxylic acid as a proline analogue, a series of biochemical and cell-based assays can be employed.

In Vitro Aminoacylation Assay

This assay determines if the analogue is a substrate for ProRS.

-

Reaction Mixture: Prepare a reaction mixture containing purified recombinant human ProRS, [³H]-labeled proline or the test analogue, ATP, and tRNAPro in a suitable buffer.

-

Incubation: Incubate the reaction mixture at 37 °C for various time points.

-

Precipitation: Stop the reaction by spotting the mixture onto filter paper and precipitating the tRNA with trichloroacetic acid (TCA).

-

Scintillation Counting: Wash the filters to remove unincorporated amino acids and measure the radioactivity of the charged tRNA using a scintillation counter.

-

Data Analysis: Compare the rate of aminoacylation with the analogue to that of proline.

Residue-Specific Incorporation into a Recombinant Protein

This experiment confirms the misincorporation of the analogue into a protein.[1]

-

Expression System: Utilize a proline-auxotrophic E. coli strain for the expression of a model protein with a known number of proline residues.

-

Culture Conditions: Grow the bacteria in a minimal medium containing all amino acids except proline.

-

Induction and Analogue Addition: Induce protein expression and supplement the medium with 1-(2-cyanophenyl)azetidine-3-carboxylic acid.

-

Protein Purification: Purify the recombinant protein using standard chromatographic techniques.

-

Mass Spectrometry Analysis: Analyze the purified protein by mass spectrometry to determine the extent of analogue incorporation by measuring the mass shift corresponding to the replacement of proline with the analogue.[7]

Cellular Assay for ER Stress Induction

This assay assesses the biological consequence of protein misfolding.

-

Cell Culture: Treat a relevant cell line (e.g., HEK293T) with varying concentrations of 1-(2-cyanophenyl)azetidine-3-carboxylic acid.

-

Western Blot Analysis: After a suitable incubation period, lyse the cells and perform a Western blot to detect markers of the UPR, such as BiP (Binding immunoglobulin protein), CHOP (C/EBP homologous protein), and the spliced form of XBP1.

-

Quantitative PCR: Alternatively, analyze the mRNA levels of UPR target genes by qPCR.

-

Data Interpretation: An increase in the levels of UPR markers will indicate the induction of ER stress.

Potential Applications and Future Directions

The unique structural features of 1-(2-cyanophenyl)azetidine-3-carboxylic acid make it a compelling candidate for a range of applications in chemical biology and drug discovery:

-

Tool for Inducing Protein Misfolding: As a proline analogue that can be misincorporated into proteins, it can serve as a valuable tool to study the cellular mechanisms of protein quality control and the pathogenesis of protein misfolding diseases.

-

Scaffold for Peptidomimetic Drug Design: The conformationally constrained azetidine ring can be used to design novel peptidomimetics with improved pharmacological properties.

-

Development of Novel Antibacterials: As some amino acid analogues exhibit antimicrobial activity, this compound could be explored as a potential antibacterial agent.

Future research should focus on the detailed characterization of its biochemical and cellular effects, including its selectivity for different ProRS isoforms and its impact on the folding and function of specific proline-rich proteins.

Conclusion

1-(2-cyanophenyl)azetidine-3-carboxylic acid represents a novel and promising proline analogue with the potential to become a valuable tool for researchers in chemical biology and drug development. Its unique structural features, combining the conformational constraints of an azetidine ring with the properties of an N-aryl substituent, offer exciting opportunities to manipulate and study biological systems. The proposed synthetic route and experimental protocols provided in this guide offer a clear path for its synthesis and characterization, paving the way for its application in pioneering research.

References

-

Hinderaker, M. P., & Raines, R. T. (2003). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Protein Science, 12(6), 1188-1194. Available at: [Link]

-

Hartman, M. C., & Tirrell, D. A. (2019). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. Methods in Enzymology, 625, 237-257. Available at: [Link]

-

Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. Journal of Molecular Structure: THEOCHEM, 807(1-3), 1-10. Available at: [Link]

-

American Peptide Society. (2025). Proline Scanning. Available at: [Link]

-

Gucinski, A. C., & Turecek, F. (2012). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 23(11), 1899-1911. Available at: [Link]

-

Wessjohann, L. A., & Schneider, A. (2018). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. Available at: [Link]

-

Žukauskaitė, A., Mangelinckx, S., Buinauskaitė, V., Šačkus, A., & De Kimpe, N. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541-558. Available at: [Link]

-

Alonso, E., Lopez-Ortiz, F., & Gonzalez-Muniz, R. (2008). Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. Journal of Organic Chemistry, 73(5), 1787-1795. Available at: [Link]

- Google Patents. (2000). Synthesis of azetidine derivatives.

-

Kinter, M., & Sherman, N. E. (2005). Tandem mass spectrometry for structural characterization of proline-rich proteins: application to salivary PRP-3. Journal of the American Society for Mass Spectrometry, 16(1), 57-66. Available at: [Link]

-

Ilas, J., & Cindric, M. (2012). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 17(7), 8196-8211. Available at: [Link]

-

ResearchGate. (n.d.). This figure shows the structures of proline (a),... [Download Scientific Diagram]. Available at: [Link]

-

Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959. Available at: [Link]

-

Ruzza, P., & Hofmann, H. J. (2022). 4‐Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude. The FEBS Journal, 289(13), 3788-3801. Available at: [Link]

- Google Patents. (1986). Preparation of n-substituted azetidine 3-carboxylic acid derivatives.

-

Coutts, S. J., & Gaunt, M. J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(6), 3845-3863. Available at: [Link]

-

MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. Available at: [Link]

-

Gomes, C., & Santos, C. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. International Journal of Molecular Sciences, 24(12), 10255. Available at: [Link]

-

Szostak, M., & Aube, J. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1045. Available at: [Link]

-

Samuel, D., & Kumar, T. K. S. (2002). Proline inhibits aggregation during protein folding. Protein Science, 11(11), 2815-2824. Available at: [Link]

-

Daugulis, O., & Zaitsev, V. G. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(29), 9839-9842. Available at: [Link]

-

Jin, J. Z., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research, 550-553, 110-113. Available at: [Link]

-

Al-Masoudi, N. A., & Al-Amiery, A. A. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Journal of Physics: Conference Series, 1660, 012044. Available at: [Link]

Sources

- 1. Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid [mdpi.com]

- 7. msvision.com [msvision.com]

The Cyanophenyl Group: A Linchpin in Modern Receptor-Targeted Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyanophenyl group, a seemingly simple aromatic nitrile, has emerged as a cornerstone in contemporary medicinal chemistry, profoundly influencing the affinity, selectivity, and overall efficacy of a diverse array of receptor-targeting therapeutics. Its unique electronic and steric properties enable it to engage in a versatile repertoire of non-covalent and, in some cases, covalent interactions within the intricate topographies of receptor binding pockets. This in-depth technical guide provides a comprehensive exploration of the multifaceted roles of the cyanophenyl moiety in receptor binding. We will dissect its fundamental physicochemical characteristics, elucidate the key intermolecular forces it orchestrates, and present detailed experimental and computational methodologies for characterizing its interactions. Through illustrative case studies, this guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to strategically leverage the cyanophenyl group in the rational design of next-generation therapeutics.

The Physicochemical Landscape of the Cyanophenyl Group: More Than Just a Nitrile

The remarkable utility of the cyanophenyl group in drug design stems from a confluence of its distinct physicochemical properties. Understanding these characteristics is paramount to appreciating its diverse roles in receptor engagement.

Electronic Profile: A Potent Electron-Withdrawing Moiety

The defining feature of the cyano (-C≡N) group is its strong electron-withdrawing nature, a consequence of the high electronegativity of the nitrogen atom and the triple bond's ability to delocalize electron density. When appended to a phenyl ring, this property significantly modulates the electronic distribution of the entire moiety. The cyano group's influence extends beyond simple inductive effects; it also participates in resonance, further polarizing the aromatic system.[1] This electronic perturbation has several profound implications for receptor binding:

-

Enhanced Dipole Moment: The charge separation induced by the cyano group results in a significant molecular dipole moment.[2] This allows for favorable dipole-dipole and dipole-ion interactions with polar residues in the receptor's binding site, contributing substantially to binding affinity.

-

Modulation of π-System: The electron-withdrawing nature of the cyano group alters the electron density of the attached phenyl ring, influencing its propensity to engage in π-π stacking and other non-covalent interactions.[3]

-

Hydrogen Bond Acceptor: The lone pair of electrons on the nitrogen atom of the nitrile allows it to act as a competent hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors like serine, threonine, and asparagine residues.[3][4]

Steric and Conformational Considerations

The linear geometry of the cyano group provides a directional and sterically defined vector for interaction. This linearity can be exploited to probe narrow channels and pockets within a receptor that might not accommodate bulkier functional groups.[3] The cyanophenyl group itself, while planar, can adopt various orientations relative to the rest of the molecule, and its rotational freedom can be a key determinant in achieving an optimal binding conformation.